

Spectroscopic Profile of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-(4-hydroxy-3-nitrophenyl)acetate
Cat. No.:	B1332236

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **Methyl 2-(4-hydroxy-3-nitrophenyl)acetate**, a key organic intermediate. This document details the expected data from core spectroscopic techniques, outlines standardized experimental protocols for obtaining this data, and presents a logical workflow for its structural elucidation.

Spectroscopic Data Summary

The following tables summarize the predicted and inferred spectroscopic data for **Methyl 2-(4-hydroxy-3-nitrophenyl)acetate**. This data is essential for the structural confirmation and purity assessment of the compound.

Table 1: Predicted ^1H NMR Spectroscopic Data

Signal	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
1	~7.9	Doublet	~2.0	Ar-H (ortho to NO ₂ and OH)
2	~7.2	Doublet	~8.5	Ar-H (ortho to CH ₂ COOCH ₃)
3	~7.0	Doublet of doublets	~8.5, ~2.0	Ar-H (meta to NO ₂ and OH)
4	~3.7	Singlet	N/A	OCH ₃
5	~3.6	Singlet	N/A	CH ₂
6	Variable	Broad Singlet	N/A	OH

Note: Predicted data serves as a guideline for spectral interpretation. Actual experimental values may vary based on solvent and instrument conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Atom	Predicted Chemical Shift (δ, ppm)
C=O	~171
Aromatic C-OH	~155
Aromatic C-NO ₂	~140
Aromatic C-CH ₂	~135
Aromatic CH (ortho to CH ₂ COOCH ₃)	~130
Aromatic CH (ortho to NO ₂ and OH)	~125
Aromatic CH (meta to NO ₂ and OH)	~115
OCH ₃	~52
CH ₂	~40

Note: Predicted data serves as a guideline for spectral interpretation. Actual experimental values may vary based on solvent and instrument conditions. PubChem also indicates the availability of a ^{13}C NMR spectrum for this compound.[\[1\]](#)

Table 3: FT-IR Spectroscopic Data (Inferred from 4-hydroxy-3-nitrophenylacetic acid)

Vibrational Mode	Expected Wavenumber (cm $^{-1}$)	Intensity
O-H stretch (phenolic)	3400 - 3200	Broad
C-H stretch (aromatic)	3100 - 3000	Medium
C-H stretch (aliphatic)	3000 - 2850	Medium
C=O stretch (ester)	~1735	Strong
N-O stretch (asymmetric)	1550 - 1500	Strong
C=C stretch (aromatic)	1600 - 1450	Medium-Strong
N-O stretch (symmetric)	1360 - 1320	Strong
C-O stretch (ester)	1300 - 1000	Strong

Note: Data is inferred from the closely related compound 4-hydroxy-3-nitrophenylacetic acid, for which FT-IR data is available.[\[2\]](#) The ester C=O stretch is predicted based on typical values for this functional group.

Table 4: Mass Spectrometry Data (Based on GC-MS of the target compound and MS of 4-hydroxy-3-nitrophenylacetic acid)

m/z	Possible Fragment Ion
211	$[M]^+$ (Molecular Ion)
197	$[M - CH_2]^+$ or $[M - NH_2]^+$ (from rearrangement)
180	$[M - OCH_3]^+$
152	$[M - COOCH_3]^+$
106	$[C_6H_4(OH)(NO_2)]^+$
77	$[C_6H_5]^+$

Note: PubChem indicates the availability of a GC-MS spectrum for **Methyl 2-(4-hydroxy-3-nitrophenyl)acetate**.^[1] The fragmentation pattern is further informed by the mass spectrum of the corresponding carboxylic acid, 4-hydroxy-3-nitrophenylacetic acid, which shows a base peak at m/z 152 and a molecular ion peak at m/z 197.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of **Methyl 2-(4-hydroxy-3-nitrophenyl)acetate** are provided below. These protocols represent standard procedures in organic chemistry and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 1H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a clean, dry NMR tube. The choice of solvent will depend on the sample's solubility.
- Instrument Setup:
 - Place the NMR tube in the spectrometer's probe.
 - Lock the field frequency using the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.

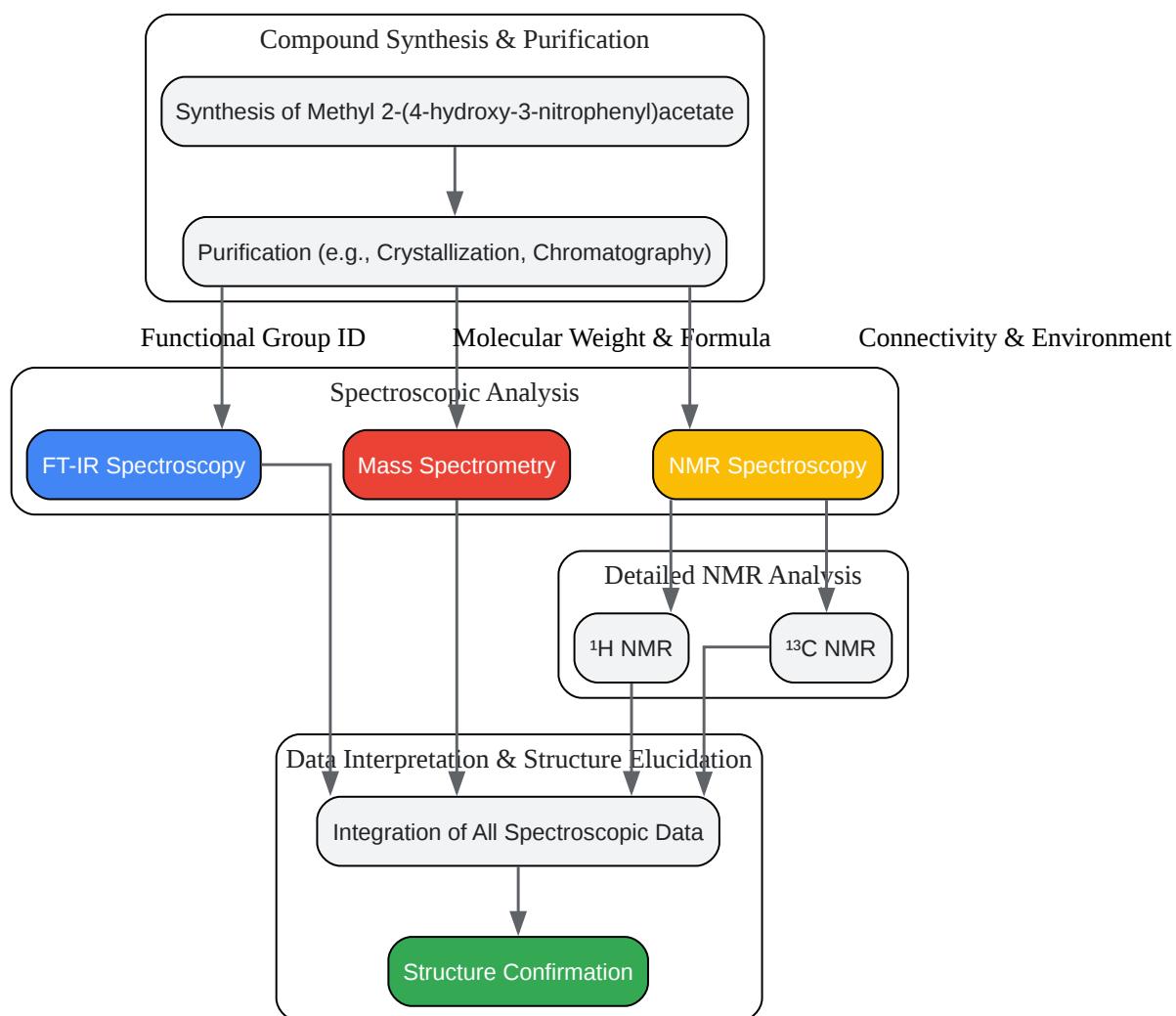
- Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.
- Data Acquisition: Acquire the ^1H NMR spectrum.
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Phase the spectrum to obtain a flat baseline.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the signals to determine the relative ratios of the protons.
 - Analyze the splitting patterns (multiplicity) and coupling constants (J values).

2.1.2 ^{13}C NMR Spectroscopy

- Sample Preparation: Prepare a more concentrated sample than for ^1H NMR, typically 20-50 mg in 0.7 mL of a deuterated solvent.
- Instrument Setup:
 - Follow the same initial setup steps as for ^1H NMR (locking and shimming).
 - Select the appropriate ^{13}C NMR experiment (e.g., proton-decoupled).
 - Set acquisition parameters, which will generally require a larger number of scans and may involve a wider spectral width compared to ^1H NMR.
- Data Acquisition: Acquire the ^{13}C NMR spectrum.
- Data Processing:
 - Apply Fourier transformation.
 - Phase the spectrum.

- Calibrate the chemical shift scale using the solvent signal as a reference.
- Identify the chemical shifts of the different carbon atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy


- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
 - Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
- Sample Preparation (Thin Film Method):
 - Dissolve a small amount of the sample in a volatile solvent (e.g., acetone, dichloromethane).
 - Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
- Data Acquisition:
 - Place the sample (pellet or film) in the spectrometer's sample holder.
 - Record a background spectrum of the empty sample holder (or a blank KBr pellet).
 - Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

- Sample Preparation:
 - For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile solvent to an appropriate concentration (typically in the ppm range).
 - For direct infusion, prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile).
- Instrument Setup:
 - Choose the appropriate ionization technique (e.g., Electron Ionization - EI for GC-MS, Electrospray Ionization - ESI for direct infusion).
 - Set the mass analyzer parameters, including the mass range to be scanned.
- Data Acquisition:
 - If using GC-MS, inject the sample into the GC, where it will be separated before entering the mass spectrometer.
 - If using direct infusion, introduce the sample solution directly into the ionization source.
 - The mass spectrometer will ionize the sample and separate the resulting ions based on their mass-to-charge ratio (m/z).
- Data Analysis:
 - Identify the molecular ion peak to determine the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain information about the structure of the molecule.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized organic compound like **Methyl 2-(4-hydroxy-3-nitrophenyl)acetate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

This guide provides a foundational understanding of the spectroscopic properties of **Methyl 2-(4-hydroxy-3-nitrophenyl)acetate**. Researchers and scientists can utilize this information for compound identification, quality control, and as a basis for further studies in drug development and other chemical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-(4-hydroxy-3-nitrophenyl)acetate | C9H9NO5 | CID 1473109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-3-nitrophenylacetic acid | C8H7NO5 | CID 447364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1332236#spectroscopic-characterization-of-methyl-2-4-hydroxy-3-nitrophenyl-acetate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com